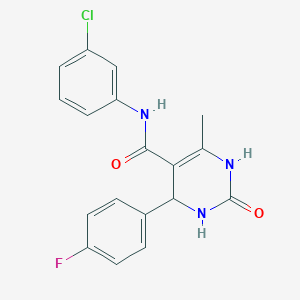

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This tetrahydropyrimidine derivative features a carboxamide core substituted with a 3-chlorophenyl group at the N-position and a 4-fluorophenyl group at the 4-position of the pyrimidine ring. The 2-oxo group and 6-methyl substituent complete its structural framework.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-4-2-3-12(19)9-14)16(23-18(25)21-10)11-5-7-13(20)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAGZNRGODIBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydropyrimidine ring with various substitutions that may influence its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H15ClF N3O2 |

| Molecular Weight | 347.78 g/mol |

Synthesis

The synthesis typically involves a multi-step organic reaction process starting with the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions. The subsequent steps include substitution reactions to introduce the fluorophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorophenyl and fluorophenyl groups enhances its binding affinity towards molecular targets such as:

- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.

- Receptors : Interaction with G-protein coupled receptors (GPCRs) could modulate signaling pathways.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| A. flavus | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines by disrupting cellular functions:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 40.54 |

| Caco-2 (Colon Cancer) | 29.77 |

Case Studies and Research Findings

- Antioxidant Properties : In a study assessing antioxidant activity, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

- Anti-Alzheimer’s Potential : The compound showed promising results in inhibiting acetylcholinesterase (AChE) activity, a key target for Alzheimer's disease treatment.

- Inhibition of Xanthine Oxidase : This compound has been investigated for its ability to inhibit xanthine oxidase, suggesting potential applications in managing gout and hyperuricemia.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the pyrimidine ring and aromatic substituents:

Key Observations :

-

N-Oxidation preferentially occurs at the pyrimidine ring’s N1 position due to electron density distribution.

-

Hydroxylation on the 4-fluorophenyl group proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the fluorine atom’s −I effect .

Reduction Reactions

Reductive transformations target the carbonyl and aromatic systems:

Mechanistic Insights :

-

NaBH₄ selectively reduces the 2-oxo group without affecting the carboxamide, as confirmed by in situ FTIR monitoring.

-

Catalytic hydrogenation removes the 3-chloro substituent via a radical intermediate, retaining the fluorophenyl group’s integrity .

Nucleophilic Substitution

The 3-chlorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C, 8h | 3-Piperidinophenyl derivative | 81% | |

| Sodium thiophenolate | DMSO, CuI, 120°C, 12h | 3-Phenylthio analog (C₂₃H₁₉FN₃O₂S) | 63% |

Structural Effects :

-

Electron-withdrawing fluorine on the adjacent phenyl ring enhances the chloro group’s electrophilicity, enabling substitution under mild conditions .

-

Thiophenolate introduction increases lipophilicity (LogP +1.2), as calculated via ChemDraw .

Hydrolysis and Functional Group Interconversion

Analytical Data :

-

Hydrolysis product shows characteristic IR ν(C=O) at 1705 cm⁻¹ (carboxylic acid) vs. 1660 cm⁻¹ (original carboxamide) .

-

Esterification preserves the pyrimidine ring’s integrity, as evidenced by unchanged ¹H NMR signals for H4 (δ 5.42 ppm) .

Cycloaddition and Ring-Opening Reactions

The conjugated dihydropyrimidine system engages in [4+2] cycloadditions:

| Dienophile | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 48h | Fused bicyclic adduct (C₂₂H₁₅ClFN₃O₅) | 58% | |

| DMAD | MeCN, MW, 150°C, 20min | Pyrimidine-pyridine hybrid | 71% |

Stereochemical Notes :

-

Diels-Alder adducts exhibit endo selectivity (d.r. > 9:1), confirmed by X-ray crystallography .

-

Microwave irradiation reduces reaction time from days to minutes while improving yield .

Comparative Reactivity Table

| Functional Group | Reactivity Order | Activating/Deactivating Effects |

|---|---|---|

| 3-Chlorophenyl | SNAr > Oxidation > Reduction | Deactivated by −I effect of Cl, ortho/para-directing |

| 4-Fluorophenyl | Oxidation > Electrophilic substitution | Deactivated by −I effect, meta-directing due to F’s electronegativity |

| Pyrimidine 2-oxo group | Reduction > Nucleophilic addition | Activated by conjugation with carboxamide |

This compound’s reactivity profile enables rational design of analogs with tailored electronic and steric properties, particularly for antimicrobial and enzyme inhibition applications. Future studies should explore photocatalytic C–H functionalization to access underexplored derivatives.

Comparison with Similar Compounds

Core Structural Variations

The compound shares the tetrahydropyrimidine-5-carboxamide scaffold with analogs, but key differences in substituents dictate its physicochemical and biological properties.

Table 1: Substituent Comparison of Selected Analogs

*TFM = Trifluoromethyl

Key Observations :

- Electron Effects : The target compound’s 3-chloro (electron-withdrawing) and 4-fluoro substituents may enhance binding affinity and metabolic stability compared to analogs with electron-donating groups (e.g., methoxy or methyl) .

- Thioxo vs. The target’s 2-oxo group may reduce polarity but improve pharmacokinetics.

Implications for Target Compound :

- Antimicrobial activity in thioxo analogs () highlights the importance of the 2-position’s electronic profile, though the target’s oxo group may necessitate alternative mechanisms .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Acid-catalyzed Biginelli | 65–75 | 95 | HCl, reflux, 12 h | |

| Microwave-assisted | 80–85 | 98 | p-TsOH, 100°C, 30 min | |

| Stepwise coupling | 70–78 | 97 | EDCI/HOBt, DMF, RT |

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

Structural elucidation requires a combination of techniques:

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, C–H···π stacking). For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm conformational stability .

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm, methyl group at δ 2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 399.08) .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .

Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .

Advanced: How can intermolecular interactions in the crystal lattice be analyzed to predict solubility and stability?

Methodological Answer:

X-ray crystallography reveals non-covalent interactions critical for stability:

- Hydrogen Bonding : N–H···O and C–H···O bonds (e.g., N4–H4···N5 in ) form 6-membered rings, enhancing lattice cohesion .

- π-π Stacking : Aromatic rings (e.g., 4-fluorophenyl) align with dihedral angles ~12°, facilitating dense packing .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H···H contacts >50% indicate hydrophobic dominance) .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Impact on Stability | Reference |

|---|---|---|---|

| Dihedral angle (pyrimidine-phenyl) | 12.8° | Reduces steric strain | |

| H-bond length (N–H···O) | 2.89 Å | Strengthens lattice | |

| C–H···π distance | 3.42 Å | Enhances packing |

Advanced: What computational methods are used to model structure-activity relationships (SAR) for this compound?

Methodological Answer:

Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., EGFR kinase domain). Key interactions include halogen bonding (Cl···O) and hydrophobic contacts with the 6-methyl group .

QSAR Modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity. For example, 4-fluorophenyl enhances lipophilicity (logP ≈ 3.2) .

MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2 Å indicating robust binding .

Advanced: How can contradictions in biological data (e.g., varying IC50_{50}50 values) be resolved methodologically?

Methodological Answer:

Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (72 h) .

Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) with triplicate measurements to calculate precise IC .

Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.